1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid
Overview
Description
AVE-2865 is a biochemical.
Scientific Research Applications
Aurora Kinase Inhibition
1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid demonstrates potential as an Aurora kinase inhibitor, which may be beneficial in cancer treatment. This compound inhibits Aurora A, a key protein in the development of cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Allosteric Modulation of the Cannabinoid CB1 Receptor
This compound exhibits the ability to allosterically modulate the cannabinoid CB1 receptor. It alters the receptor's conformation, enhancing agonist affinity for the orthosteric binding site, which could have implications in neuropharmacology (Martin R. Price et al., 2005).
Synthesis and Antibacterial Activity
It has been used in the synthesis of various derivatives with antibacterial properties. Such derivatives have demonstrated efficacy against a range of bacterial infections, indicating its potential in the development of new antibiotics (J. Sheu et al., 1998).
Radiohalogenated Imaging Agents for Prostate Cancer
Compounds derived from this chemical have been investigated as radiohalogenated imaging agents targeting the prostate-specific membrane antigen (PSMA), showing potential as diagnostic tools in prostate cancer (Ying Chen et al., 2008).
Catalysis in Chemical Synthesis
This compound is also involved in catalytic processes, such as the hydroformylation of alcohols, which is a key step in synthesizing neuroleptic agents like Fluspirilen and Penfluridol. This demonstrates its versatility in organic synthesis and pharmaceutical manufacturing (C. Botteghi et al., 2001).
properties
CAS RN |
648917-13-9 |
---|---|
Product Name |
1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid |
Molecular Formula |
C20H17ClF3N3O4 |
Molecular Weight |
455.8 g/mol |
IUPAC Name |
1-[2-[(2-chloro-4,5-difluorobenzoyl)carbamoylamino]-4-fluorophenyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H17ClF3N3O4/c21-13-9-15(24)14(23)8-12(13)18(28)26-20(31)25-16-7-11(22)1-2-17(16)27-5-3-10(4-6-27)19(29)30/h1-2,7-10H,3-6H2,(H,29,30)(H2,25,26,28,31) |
InChI Key |
KAJJGOCSAXKXBD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)NC(=O)NC(=O)C3=CC(=C(C=C3Cl)F)F |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)NC(=O)NC(=O)C3=CC(=C(C=C3Cl)F)F |
Appearance |
Solid powder |
Other CAS RN |
648917-13-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AVE-2865 AVE 2865; AVE2865 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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